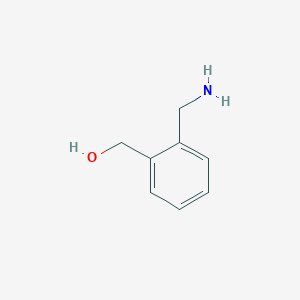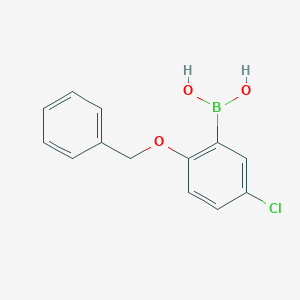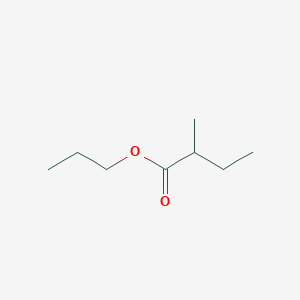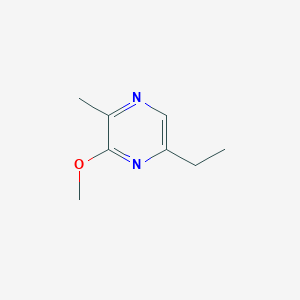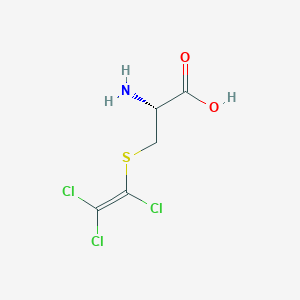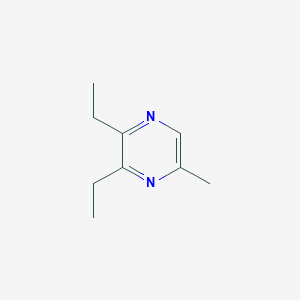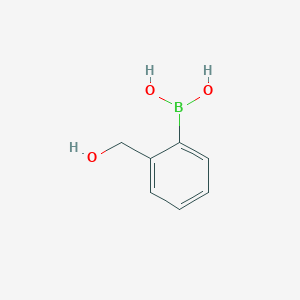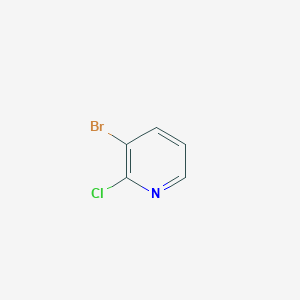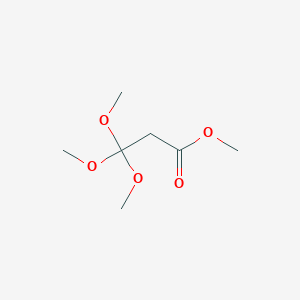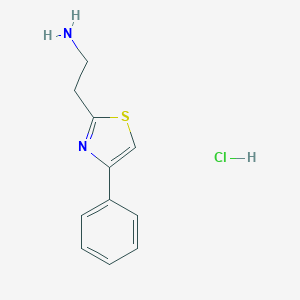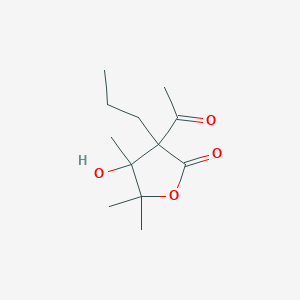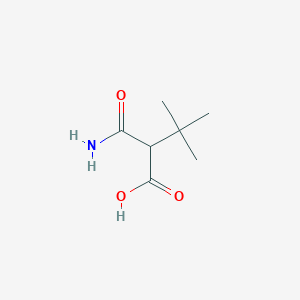
2-Carbamoyl-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoyl-3,3-dimethylbutanoic acid, also known as leucine methyl ester, is a non-proteinogenic amino acid and an important intermediate in the biosynthesis of leucine. It has gained significant attention in scientific research for its potential applications in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-Carbamoyl-3,3-dimethylbutanoic acid is not fully understood. However, it is known to be involved in the biosynthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid, an essential amino acid that plays a vital role in protein synthesis and muscle growth.
Effets Biochimiques Et Physiologiques
2-Carbamoyl-3,3-dimethylbutanoic acid has been shown to have several biochemical and physiological effects. It has been found to stimulate the activity of enzymes involved in amino acid metabolism, which can lead to increased protein synthesis and muscle growth. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Carbamoyl-3,3-dimethylbutanoic acid in lab experiments is its availability and relatively low cost. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that it is not a natural amino acid and may not accurately reflect the behavior of natural amino acids in biological systems.
Orientations Futures
There are several potential future directions for research on 2-Carbamoyl-3,3-dimethylbutanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of muscle wasting and other muscle-related disorders. Another area of interest is its potential as a biomarker for the early detection of certain diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Carbamoyl-3,3-dimethylbutanoic acid and its role in amino acid metabolism.
Méthodes De Synthèse
2-Carbamoyl-3,3-dimethylbutanoic acid can be synthesized through a variety of methods, including the reaction of 2-Carbamoyl-3,3-dimethylbutanoic acid with methyl chloroformate or the reaction of 2-Carbamoyl-3,3-dimethylbutanoic acid with diazomethane. The latter method is preferred due to its higher yield and lower cost.
Applications De Recherche Scientifique
2-Carbamoyl-3,3-dimethylbutanoic acid has been extensively studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays to study the activity of enzymes involved in amino acid metabolism. It has also been used as a precursor in the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid-containing peptides and proteins.
Propriétés
Numéro CAS |
137307-69-8 |
|---|---|
Nom du produit |
2-Carbamoyl-3,3-dimethylbutanoic acid |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-carbamoyl-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)4(5(8)9)6(10)11/h4H,1-3H3,(H2,8,9)(H,10,11) |
Clé InChI |
RCJCKKKDCKFUSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)C(=O)O |
SMILES canonique |
CC(C)(C)C(C(=O)N)C(=O)O |
Synonymes |
Butanoic acid, 2-(aminocarbonyl)-3,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




